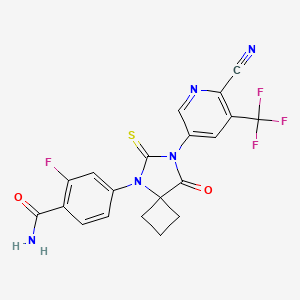
N-デスメチルアパルタミド
概要
説明
N-デスメチル-アパルターミドは、非ステロイド性抗アンドロゲンであり、アパルターミドの主要な活性代謝物です。アパルターミドは、転移性前立腺癌の治療にホルモン性抗腫瘍剤として使用されます。 N-デスメチル-アパルターミドは、アパルターミドと同様の活性を示し、アパルターミド療法中に同等の濃度で循環します .
科学的研究の応用
N-Desmethyl-Apalutamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reference compound in the study of metabolic pathways and enzyme kinetics.
Biology: The compound is studied for its role in androgen receptor inhibition and its effects on cellular processes.
作用機序
N-デスメチル-アパルターミドは、アンドロゲン受容体リガンド結合ドメインに結合し、アンドロゲン受容体の核移行、DNA結合、およびアンドロゲン受容体遺伝子標的の転写を阻害することで作用を発揮します。 これにより、腫瘍細胞の増殖が抑制され、アポトーシスが促進され、腫瘍容積が減少します . この化合物は、肝臓のシトクロムP450酵素CYP2C8およびCYP3A4によって、アパルターミドから生成されます .
類似化合物:
アパルターミド: ホルモン性抗腫瘍剤として使用される親化合物です。
エンザルタミド: 同様の作用機序を持つ別の非ステロイド性抗アンドロゲンです。
ユニークさ: N-デスメチル-アパルターミドは、アパルターミドの主要な活性代謝物として形成されるため、ユニークです。 アパルターミドと同様の活性を示し、治療中に同等の濃度で循環するため、アパルターミド治療の全体的な有効性において重要な役割を果たします .
生化学分析
Biochemical Properties
N-Desmethylapalutamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with androgen receptors, inhibiting their activity and thereby reducing the effects of androgens in the body . This interaction is essential in the treatment of prostate cancer, as it helps to inhibit the growth of cancer cells that rely on androgens for proliferation. Additionally, N-Desmethylapalutamide is involved in the induction of cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, via activation of the pregnane X receptor (PXR) and constitutive androstane receptor (CAR) .
Cellular Effects
N-Desmethylapalutamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting androgen receptor signaling pathways, which are crucial for the growth and survival of prostate cancer cells . This inhibition leads to a decrease in gene expression related to cell proliferation and survival, ultimately resulting in reduced cancer cell growth. Furthermore, N-Desmethylapalutamide affects cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of N-Desmethylapalutamide involves its binding to androgen receptors, preventing the activation of these receptors by androgens . This binding inhibits the transcription of androgen-responsive genes, which are essential for the growth and survival of prostate cancer cells. Additionally, N-Desmethylapalutamide acts as an inducer of cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, through the activation of PXR and CAR . This induction leads to increased metabolism and clearance of various drugs and endogenous compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethylapalutamide change over time. The compound is stable and maintains its activity over extended periods, allowing for consistent results in in vitro and in vivo studies . Long-term exposure to N-Desmethylapalutamide can lead to adaptive changes in cellular function, such as the upregulation of drug-metabolizing enzymes and alterations in gene expression . These changes can impact the efficacy and safety of the compound in long-term treatments.
Dosage Effects in Animal Models
The effects of N-Desmethylapalutamide vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits androgen receptor signaling and reduces prostate cancer cell growth . At higher doses, N-Desmethylapalutamide can cause toxic or adverse effects, such as liver toxicity and alterations in metabolic pathways . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
N-Desmethylapalutamide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound is metabolized in the liver by CYP2C8 and CYP3A4, leading to the formation of various metabolites . Additionally, N-Desmethylapalutamide acts as an inducer of CYP3A4 and CYP2B6, which can impact the metabolism of other drugs and endogenous compounds . These interactions can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound.
Transport and Distribution
N-Desmethylapalutamide is transported and distributed within cells and tissues through various transporters and binding proteins . The compound exhibits high protein binding (95%), which influences its distribution and accumulation in different tissues . Additionally, N-Desmethylapalutamide interacts with organic cation transporter 2 (OCT2), organic anion transporter 3 (OAT3), and multidrug and toxin extrusion (MATE) transporters, affecting its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of N-Desmethylapalutamide is primarily within the cytoplasm, where it interacts with androgen receptors . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to androgen receptors to exert its effects. Additionally, N-Desmethylapalutamide may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
準備方法
合成経路と反応条件: N-デスメチル-アパルターミドは、アパルターミドから肝臓で、シトクロムP450酵素(特にCYP2C8およびCYP3A4)の作用によって形成されます . 合成経路には、アパルターミドの脱メチル化が含まれ、これは特定の反応条件と触媒を必要とする複雑なプロセスです。
工業生産方法: N-デスメチル-アパルターミドの工業生産には、アパルターミドの大規模合成とその後の代謝変換が含まれます。 このプロセスは、有機合成と生体変換における高度な技術を利用して、高収率と高純度を確保するために最適化されています .
化学反応の分析
反応の種類: N-デスメチル-アパルターミドは、酸化や還元などの代謝反応を主に受けます。 この化合物は、シトクロムP450酵素によって代謝され、様々な酸化生成物を生じます .
一般的な試薬と条件: 代謝反応には、CYP2C8およびCYP3A4などの酵素が関与し、酸化および還元プロセスを促進します。 これらの反応は、通常、肝臓内の生理的条件下で行われます .
主要な生成物: N-デスメチル-アパルターミドの代謝反応から生成される主要な生成物には、様々な酸化代謝物が含まれます。 これらの代謝物は、さらに処理され、体から排泄されます .
4. 科学研究への応用
N-デスメチル-アパルターミドは、化学、生物学、医学、および産業の分野において、いくつかの科学研究への応用があります。
化学: 代謝経路や酵素動力学の研究において、基準化合物として使用されます。
生物学: アンドロゲン受容体阻害における役割と細胞プロセスへの影響について研究されています。
医学: N-デスメチル-アパルターミドは、転移性前立腺癌の治療に不可欠であり、薬物代謝と有効性に関する知見を提供します.
類似化合物との比較
Apalutamide: The parent compound, used as a hormonal antineoplastic agent.
Enzalutamide: Another nonsteroidal antiandrogen with similar mechanisms of action.
Darolutamide: A nonsteroidal antiandrogen with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: N-Desmethyl-Apalutamide is unique due to its formation as a major active metabolite of apalutamide. It exhibits similar activity to apalutamide and circulates at comparable concentrations during therapy, making it a critical component in the overall efficacy of apalutamide treatment .
特性
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAANHOAPFBHUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336279 | |
| Record name | N-Desmethylapalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332391-11-3 | |
| Record name | N-Desmethylapalutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethylapalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLAPALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13RV85F63R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between N-Desmethyl-Apalutamide exposure and the efficacy of Apalutamide in patients with nonmetastatic castration-resistant prostate cancer?
A: Research suggests that within the typical exposure range observed in patients taking the recommended 240 mg daily dose of Apalutamide, there is no statistically significant relationship between the exposure levels of N-Desmethyl-Apalutamide (the active metabolite of Apalutamide) and the time to metastasis. This observation suggests that the standard dosage of Apalutamide provides consistent efficacy across the patient population studied in the SPARTAN trial, regardless of individual variations in metabolite exposure [].
Q2: Does the exposure level of N-Desmethyl-Apalutamide correlate with any safety concerns in patients taking Apalutamide?
A: While the SPARTAN study [] did not find a link between N-Desmethyl-Apalutamide exposure and metastasis-free survival, it did observe a statistically significant association between higher Apalutamide exposure (and by extension, likely higher levels of its active metabolite) and specific adverse events, namely skin rash and weight loss. This finding underscores the importance of monitoring for these side effects in individuals prescribed Apalutamide and supports dose adjustments as needed to manage tolerability.
Q3: Is there any research exploring the pharmacokinetics of N-Desmethyl-Apalutamide in different patient populations?
A: While the specific details haven't been provided in the summaries, research exists that investigates the population pharmacokinetics of both Apalutamide and its active metabolite, N-Desmethyl-Apalutamide, in both healthy individuals and those diagnosed with castration-resistant prostate cancer []. This type of research is essential for understanding how the drug and its metabolite are absorbed, distributed, metabolized, and excreted by the body, which can be influenced by factors like age, genetics, and disease state.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1531890.png)

![2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1531894.png)
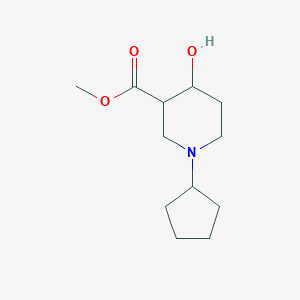
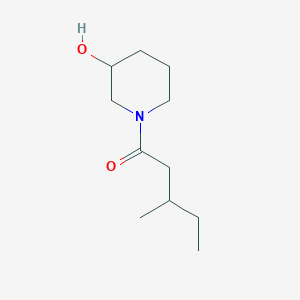
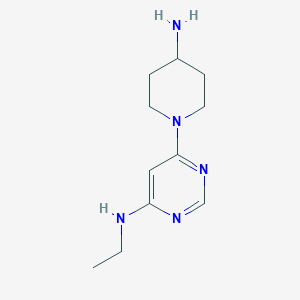
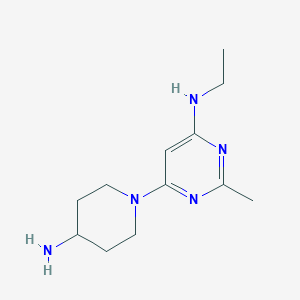

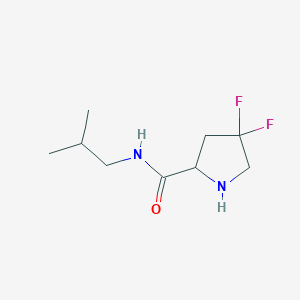

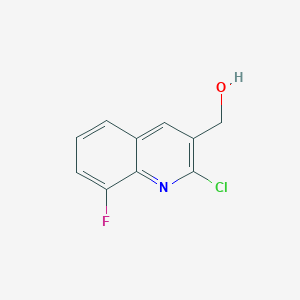
![1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1531908.png)
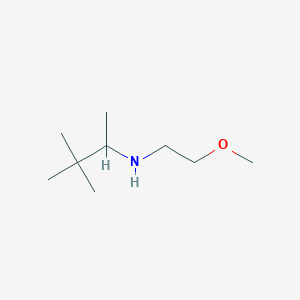
![1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531912.png)
